N-(3-ethoxypropyl)-4-iodobenzamide
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Overview
Description
N-(3-ethoxypropyl)-4-iodobenzamide, also known as EIBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. EIBZ is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
N-(3-ethoxypropyl)-4-iodobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to have promising anticancer properties, and it has been used as a lead compound for developing new cancer drugs. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticonvulsant properties and has been used in epilepsy research.
Mechanism of Action
N-(3-ethoxypropyl)-4-iodobenzamide exerts its biological effects by binding to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The binding of this compound to the sigma-1 receptor results in the modulation of various signaling pathways, including the ERK/MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to modulate calcium homeostasis and to inhibit voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticonvulsant properties and to reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-(3-ethoxypropyl)-4-iodobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for N-(3-ethoxypropyl)-4-iodobenzamide research. In cancer research, this compound can be used as a lead compound for developing new cancer drugs with higher potency and selectivity. In neurodegenerative disease research, this compound can be used to develop new drugs that target the sigma-1 receptor and improve cognitive function in patients with Alzheimer's and Parkinson's disease. Additionally, this compound can be used to study the role of the sigma-1 receptor in various cellular processes and to develop new therapies for diseases that involve the dysregulation of these processes.
Synthesis Methods
N-(3-ethoxypropyl)-4-iodobenzamide can be synthesized using different methods, including the Suzuki-Miyaura reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method for synthesizing this compound involves the Suzuki-Miyaura reaction, which involves the coupling of 4-iodobenzamide with 3-ethoxypropylboronic acid in the presence of a palladium catalyst. This method is preferred due to its high yield and simplicity.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-2-16-9-3-8-14-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBMXEKPMBNOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.